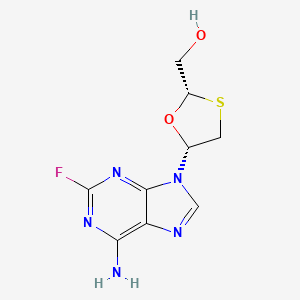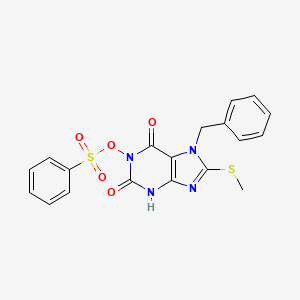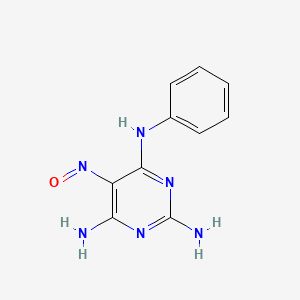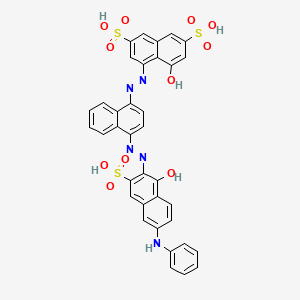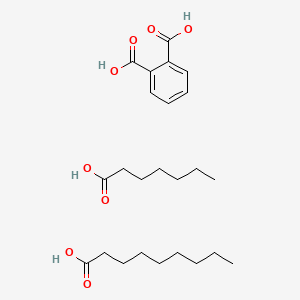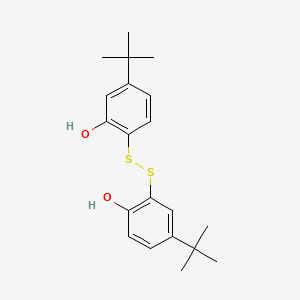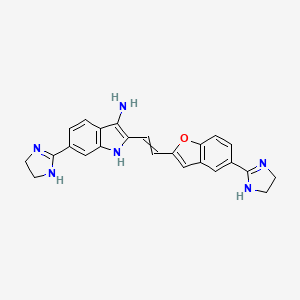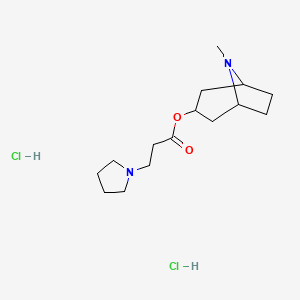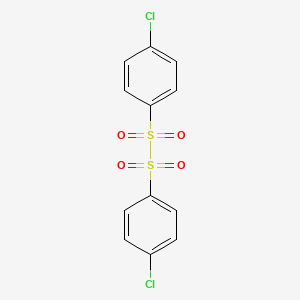
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide is an organic compound with the molecular formula C₁₂H₈Cl₂O₄S₂ It is characterized by the presence of two 4-chlorophenyl groups attached to a disulfane core, which is further oxidized to form a tetraoxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide can be synthesized through the oxidation of 1,2-bis(4-chlorophenyl)disulfane. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the tetraoxide form.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the tetraoxide back to the disulfane or other lower oxidation state compounds.
Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Disulfane or lower oxidation state compounds.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide involves its interaction with molecular targets through its oxidizing properties. The compound can oxidize various substrates, leading to changes in their chemical structure and activity. The specific molecular pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(4-chlorophenyl)disulfane: The parent disulfane compound without the tetraoxide oxidation.
4,4’-Dichlorodiphenyl disulfide: A similar compound with two chlorophenyl groups attached to a disulfide core.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene: A structurally related compound with different functional groups.
Uniqueness
1,2-Bis(4-chlorophenyl)disulfane 1,1,2,2-tetraoxide is unique due to its tetraoxide oxidation state, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where strong oxidizing properties are required.
Propriétés
Numéro CAS |
22040-25-1 |
|---|---|
Formule moléculaire |
C12H8Cl2O4S2 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
1-chloro-4-(4-chlorophenyl)sulfonylsulfonylbenzene |
InChI |
InChI=1S/C12H8Cl2O4S2/c13-9-1-5-11(6-2-9)19(15,16)20(17,18)12-7-3-10(14)4-8-12/h1-8H |
Clé InChI |
QAMWLTHPQJPCGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


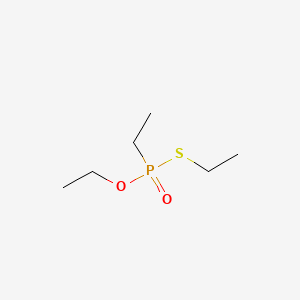
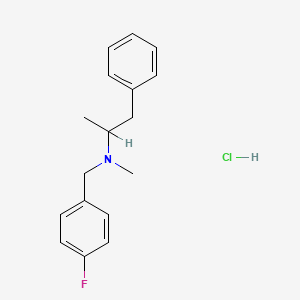
![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
